molecular formula C60H36BrF12N B15092751 (SS)-35-Bistrifluoromethylphenyl-nas bromide

(SS)-35-Bistrifluoromethylphenyl-nas bromide

Cat. No.: B15092751
M. Wt: 1078.8 g/mol
InChI Key: GSWZUYLKIPVEBY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(SS)-35-Bistrifluoromethylphenyl-nas bromide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a bistrifluoromethylphenyl group, which contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (SS)-35-Bistrifluoromethylphenyl-nas bromide typically involves the bromination of a precursor compound containing the bistrifluoromethylphenyl group. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent under photochemical conditions . The reaction is carried out in a suitable solvent, such as carbon tetrachloride, and is often facilitated by ultraviolet light to promote the formation of the brominated product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous-flow processes to ensure high efficiency and yield. These processes are optimized to maintain consistent reaction conditions and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

(SS)-35-Bistrifluoromethylphenyl-nas bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or ammonia, typically under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Products include phenols or amines.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include hydrocarbons or alcohols.

Scientific Research Applications

(SS)-35-Bistrifluoromethylphenyl-nas bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (SS)-35-Bistrifluoromethylphenyl-nas bromide involves its interaction with specific molecular targets. The bistrifluoromethylphenyl group enhances its reactivity, allowing it to participate in various chemical transformations. The bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions . Additionally, the compound’s structure allows it to interact with enzymes and other biological molecules, influencing their activity and function .

Biological Activity

(SS)-35-Bistrifluoromethylphenyl-nas bromide is a chiral quaternary ammonium salt notable for its unique bistrifluoromethylphenyl structure. While specific biological activities are not extensively documented, its application as a catalyst in organic synthesis suggests potential implications in drug development and the synthesis of biologically active compounds. This article reviews the available literature on the biological activity of this compound, including its catalytic properties, structural comparisons with similar compounds, and potential applications in pharmaceutical chemistry.

Structural Characteristics

The compound's structure features a bistrifluoromethyl group that enhances its reactivity and selectivity in asymmetric synthesis. Its molecular design allows for high enantioselectivity, making it valuable in producing enantiomerically pure compounds crucial for pharmaceutical applications.

Catalytic Activity

This compound is primarily recognized for its role as a phase-transfer catalyst . It exhibits high catalytic efficiency and enantioselectivity, particularly in asymmetric alkylation reactions. The effectiveness of this compound as a catalyst is influenced by various reaction conditions, including substrate choice and solvent effects.

Table 1: Comparison of Catalytic Efficiency

Compound NameEnantioselectivityReaction TypeReference
This compoundHighAsymmetric alkylation
(R,R)-3,5-Bistrifluoromethylphenyl-NAS BromideModerateSimilar catalytic applications
N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9'-xanthene]-2,7-diamineLowPhotonic applications

Potential Biological Applications

Although direct biological activity data on this compound is limited, its role in synthesizing biologically active compounds indicates potential therapeutic applications. The ability to produce enantiomerically pure compounds is critical in drug development since the efficacy and safety of drugs often depend on their stereochemistry.

Case Studies

  • Asymmetric Synthesis : Research has shown that this compound can effectively catalyze asymmetric reactions leading to high yields of desired enantiomers. This property is particularly useful in synthesizing pharmaceuticals where specific stereochemistry is required.
  • Interaction Studies : Studies focusing on interaction mechanisms have indicated that variations in reaction conditions significantly affect the performance of this compound as a catalyst. These findings are essential for optimizing conditions for industrial applications.

Properties

Molecular Formula

C60H36BrF12N

Molecular Weight

1078.8 g/mol

IUPAC Name

10',16'-bis[3,5-bis(trifluoromethyl)phenyl]-13,13'-spirobi[13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene];bromide

InChI

InChI=1S/C60H36F12N.BrH/c61-57(62,63)41-21-39(22-42(27-41)58(64,65)66)49-25-35-11-3-7-15-47(35)55-51(49)31-73(29-37-19-17-33-9-1-5-13-45(33)53(37)54-38(30-73)20-18-34-10-2-6-14-46(34)54)32-52-50(26-36-12-4-8-16-48(36)56(52)55)40-23-43(59(67,68)69)28-44(24-40)60(70,71)72;/h1-28H,29-32H2;1H/q+1;/p-1

InChI Key

GSWZUYLKIPVEBY-UHFFFAOYSA-M

Canonical SMILES

C1C2=C(C3=CC=CC=C3C=C2)C4=C(C[N+]15CC6=C(C7=CC=CC=C7C=C6C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F)C9=C(C5)C(=CC1=CC=CC=C19)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C=CC1=CC=CC=C14.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.